![molecular formula C30H25N3O4S B2364260 N-(2-(3-((2-(苯并[d][1,3]二氧杂环戊烯-5-基氨基)-2-氧代乙基)硫代)-1H-吲哚-1-基)乙基)-2-萘酰胺 CAS No. 533865-58-6](/img/structure/B2364260.png)
N-(2-(3-((2-(苯并[d][1,3]二氧杂环戊烯-5-基氨基)-2-氧代乙基)硫代)-1H-吲哚-1-基)乙基)-2-萘酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide is a complex organic compound known for its diverse applications across various scientific fields, including chemistry, biology, medicine, and industry. The compound is characterized by its intricate molecular structure, which includes benzodioxole, indole, and naphthamide moieties.
科学研究应用
N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide is used extensively in:
Chemistry: As a precursor in the synthesis of more complex molecules.
Biology: In the study of cellular mechanisms and signaling pathways.
Medicine: As a potential therapeutic agent, particularly in cancer research due to its ability to interact with specific molecular targets.
Industry: In the development of advanced materials and nanotechnology.
作用机制
Target of Action
Compounds with similar structures have been found to inhibitVEGFR1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target through the formation of covalent bonds, leading to the inhibition of the target’s function .
Biochemical Pathways
The compound’s interaction with its target could potentially affect the VEGF signaling pathway . This pathway is critical for angiogenesis, the process by which new blood vessels form from pre-existing vessels. Inhibition of this pathway could lead to decreased angiogenesis, which could have implications in conditions such as cancer, where angiogenesis plays a key role in tumor growth and metastasis.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound indeed inhibits VEGFR1, it could potentially lead to decreased angiogenesis . This could result in reduced nutrient supply to cells, particularly cancer cells, thereby inhibiting their growth and proliferation.
生化分析
Biochemical Properties
It has been found that benzodioxole derivatives can act as competitive inhibitors of cyclooxygenase (COX) enzymes . COX enzymes catalyze the biosynthesis of prostaglandin H2 from arachidonic acid , which is a key step in the formation of other prostaglandins that play important roles in various biological responses .
Cellular Effects
Benzodioxole derivatives have shown cytotoxic activity against the HeLa cervical cancer cell line . They have also been found to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Molecular Mechanism
It is known that benzodioxole derivatives can inhibit COX enzymes , which suggests that they may exert their effects by interfering with the biosynthesis of prostaglandins.
Temporal Effects in Laboratory Settings
Benzodioxole derivatives have been found to show cytotoxic activity against the HeLa cervical cancer cell line at higher concentration ranges .
Dosage Effects in Animal Models
The effects of N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide at different dosages in animal models have not been reported. One study found that a benzodioxol carboxamide derivative substantially reduced mice blood glucose levels in a streptozotocin-induced diabetic mice model .
Metabolic Pathways
It is known that COX enzymes, which benzodioxole derivatives can inhibit, are involved in the biosynthesis of prostaglandins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide generally involves multi-step organic reactions. The synthesis starts with the formation of the core benzodioxole structure, followed by stepwise attachment of the indole and naphthamide groups. Typical reaction conditions include the use of organic solvents like dichloromethane and DMF, alongside catalysts such as palladium or copper for coupling reactions.
Industrial Production Methods
For industrial-scale production, the synthetic route is optimized for efficiency and yield. This involves the use of continuous flow reactors to streamline the multi-step process, reducing reaction times and minimizing waste. Reaction monitoring with in-line spectroscopic methods ensures consistent quality and high yield.
化学反应分析
Types of Reactions
The compound undergoes a variety of chemical reactions, including:
Oxidation: Where specific functional groups within the molecule are oxidized using agents like hydrogen peroxide or peracids.
Reduction: The reduction of certain moieties, often using hydrogen gas in the presence of a metal catalyst.
Substitution: Both electrophilic and nucleophilic substitution reactions are common, involving reagents like halogens and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, chromic acid
Reduction: Hydrogen gas, sodium borohydride
Substitution: Bromine, hydrochloric acid, sodium hydroxide
Major Products
The reactions typically yield derivative compounds with modified functional groups, enhancing the compound's properties for specific applications.
相似化合物的比较
Compared to other similar compounds, N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide is unique due to its specific structural motifs that confer distinct chemical and biological properties. Similar compounds include:
N-(2-(2-naphthylamino)-2-oxoethyl)thio)-1H-indole
Benzo[d][1,3]dioxole derivatives
Each of these compounds, while structurally related, offers different reactivity and biological activities, underscoring the unique nature of N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide.
属性
IUPAC Name |
N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O4S/c34-29(32-23-11-12-26-27(16-23)37-19-36-26)18-38-28-17-33(25-8-4-3-7-24(25)28)14-13-31-30(35)22-10-9-20-5-1-2-6-21(20)15-22/h1-12,15-17H,13-14,18-19H2,(H,31,35)(H,32,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWPKJPLVDKLJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC6=CC=CC=C6C=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B2364179.png)
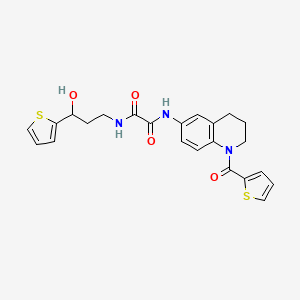
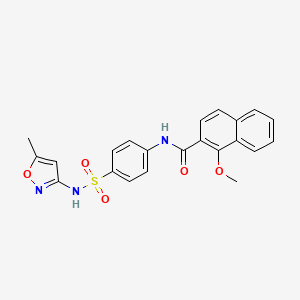
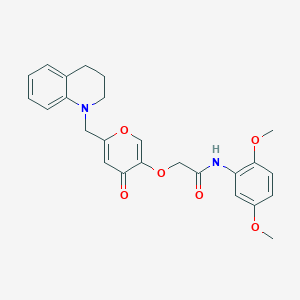
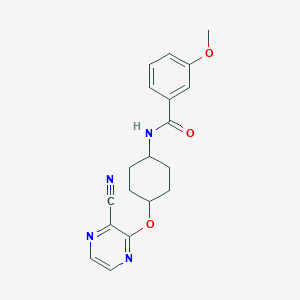
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2364188.png)
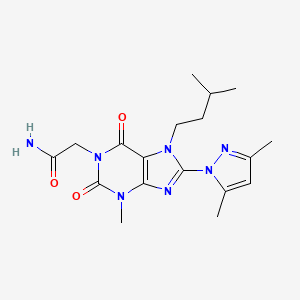
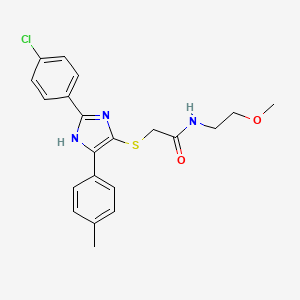
![6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-N-methylpyridine-3-carboxamide](/img/structure/B2364193.png)
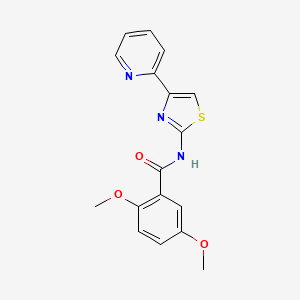
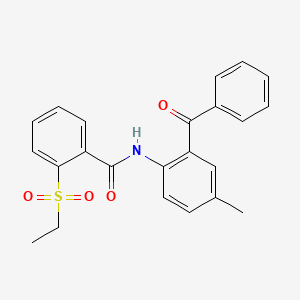
![3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid](/img/structure/B2364196.png)
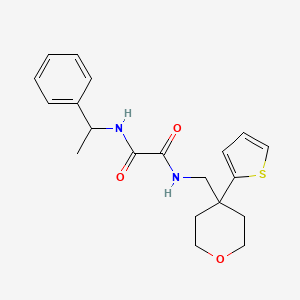
![8-Ethyl-1-(4-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2364199.png)
